5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a piperidine ring, and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: This step involves the reaction of the oxazole intermediate with a piperidine derivative, often under reflux conditions.
Introduction of the 4-methylphenyl groups: This can be done through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the phenyl rings.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a model compound for studying reaction mechanisms and kinetics.
Biology:
- It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:
- The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
- 5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide can be compared with other oxazole derivatives, piperidine-containing compounds, and phenyl-substituted molecules.
Uniqueness:
- The presence of both the oxazole and piperidine rings, along with the 4-methylphenyl groups, makes this compound unique. It combines structural features that contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
- 5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- 5-(4-methylphenyl)-N-[2-(4-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Properties
Molecular Formula |
C25H29N3O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O2/c1-18-6-10-20(11-7-18)23(28-14-4-3-5-15-28)17-26-25(29)22-16-24(30-27-22)21-12-8-19(2)9-13-21/h6-13,16,23H,3-5,14-15,17H2,1-2H3,(H,26,29) |
InChI Key |
GPDQWNUHIOGZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C)N4CCCCC4 |
Origin of Product |
United States |
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